4-Aminobutylphosphonic acid
Overview
Description
4-Aminobutylphosphonic acid is an organic compound with the chemical formula C4H12NO3P. It is a phosphonic acid analogue of delta-aminovaleric acid and is known for its role as a gamma-aminobutyric acid B (GABA-B) receptor ligand . This compound is used in various scientific studies, particularly in the regulation of prolactin secretion and differential GABA receptor research .
Mechanism of Action
Target of Action
The primary target of 4-Aminobutylphosphonic acid is the gamma-aminobutyric acid B (GABA-B) receptor . The GABA-B receptor is a type of GABA receptor that plays a crucial role in the central nervous system. It’s involved in a variety of physiological functions, including the regulation of neurotransmitter release, pain perception, and memory .
Mode of Action
This compound, being a phosphonic acid analogue of delta-aminovaleric acid, inhibits the binding of GABA to the GABA-B receptor . This inhibition occurs without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production .
Biochemical Pathways
The inhibition of GABA-B receptor binding by this compound affects the GABAergic signaling pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. By inhibiting the binding of GABA to its receptor, this compound can potentially alter the balance of excitatory and inhibitory signals in the brain .
Result of Action
The inhibition of GABA-B receptor binding by this compound can have various molecular and cellular effects. For instance, it’s used in studies on the regulation of prolactin (PRL) secretion . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction .
Biochemical Analysis
Biochemical Properties
4-Aminobutylphosphonic acid inhibits gamma-aminobutyric acid B (GABA-B receptor) binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This suggests that it interacts with GABA-B receptors, a type of protein, and influences their function .
Cellular Effects
This compound has been shown to produce irreversible oxidation of the ganglion cell membrane by inhibiting the enzyme catalase . This enzyme is responsible for the removal of hydrogen peroxide produced by cells . Therefore, this compound can influence cell function by affecting the oxidative state of the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves binding to functional groups on the frog’s muscle cells and stimulating a nerve impulse that causes muscle contraction . It also inhibits gamma-aminobutyric acid (GABA) synthesis and increases locomotor activity in frogs .
Preparation Methods
The preparation of 4-aminobutylphosphonic acid typically involves the amide inclusion reaction of benzyl alcohol and 4-amino-1-methyl pyridine, followed by an iodination reaction to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-Aminobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Typical reagents include halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Aminobutylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
4-Aminobutylphosphonic acid can be compared with other similar compounds, such as:
- 2-Aminoethylphosphonic acid
- 3-Aminopropylphosphonic acid
- 4-Aminobenzylphosphonic acid
- (Aminomethyl)phosphonic acid
- 6-Aminododecylphosphonic acid hydrochloride salt
These compounds share similar structural features but differ in their specific applications and properties. For instance, this compound is unique in its strong binding affinity to GABA-B receptors and its role in surface passivation .
Properties
IUPAC Name |
4-aminobutylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXFPYGZRMMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189100 | |
Record name | 4-Aminobutylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35622-27-6 | |
Record name | 4-Aminobutylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminobutylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminobutylphosphonic acid interact with its target and what are the downstream effects?
A: this compound acts as an antagonist at certain GABA receptors. Specifically, it has been shown to competitively inhibit the GABA ρ-like receptors expressed in Xenopus oocytes []. While it demonstrates antagonistic activity at these receptors, it does not exhibit noticeable effects on GABAA or GABAB receptors at concentrations up to 100 μM []. This suggests a degree of selectivity for the ρ-like GABA receptors.
Q2: What is the structural characterization of this compound?
A: this compound is an aminoalkylphosphonic acid. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. Structurally, it features a butyl chain with a terminal amino group and a phosphonic acid group attached to the first carbon. 13C NMR studies have shown that this compound exists in two stable conformers in solution [].
Q3: Can you describe the in vitro and in vivo efficacy of this compound?
A: Research on Xenopus laevis melanotrope cells demonstrated that this compound did not affect the tonic inhibition of α-melanocyte-stimulating hormone (α-MSH) release in animals adapted to a white background []. This suggests that the GABAB receptor, which this compound does not antagonize, is not solely responsible for the in vivo inhibition of α-MSH release under these conditions [].
Q4: Is there any information on the environmental impact and degradation of this compound?
A: One study investigated the utilization of this compound as a nitrogen source by a bacterial isolate []. The results showed that the bacteria could utilize the compound without cleaving the carbon-phosphorus bond, suggesting a potential biodegradation pathway []. This finding warrants further investigation to understand the compound's fate and potential impact in various environmental compartments.
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